![molecular formula C18H21ClN4O2 B5297424 N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of cancer and autoimmune cells. N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to be more selective for BTK than other inhibitors, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer and autoimmune cells, as well as inhibit their proliferation. It also reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has demonstrated significant antitumor activity and improved survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other inhibitors. However, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, including:
1. Combination therapy with other inhibitors to improve efficacy and reduce the risk of resistance.
2. Development of new formulations to improve solubility and bioavailability.
3. Investigation of the mechanism of action in different cancer and autoimmune cell types.
4. Clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in humans.
5. Exploration of the potential for N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in other diseases, such as infectious diseases and neurological disorders.
Conclusion:
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and ability to induce apoptosis in cancer and autoimmune cells make it an attractive candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in humans and to explore its potential in other diseases.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinamine with 4-(4-methoxyphenyl)piperazine, followed by the addition of acetic anhydride and purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key player in the B-cell receptor signaling pathway. By inhibiting BTK, N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can block the proliferation and survival of cancer and autoimmune cells.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-16-5-3-15(4-6-16)23-10-8-22(9-11-23)13-18(24)21-17-7-2-14(19)12-20-17/h2-7,12H,8-11,13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZIEAXNLQXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

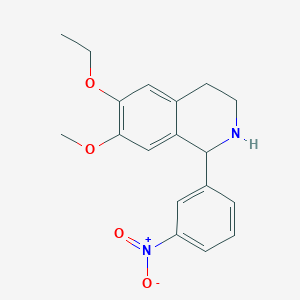
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)
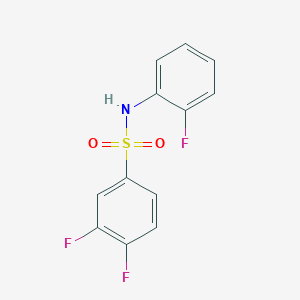
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
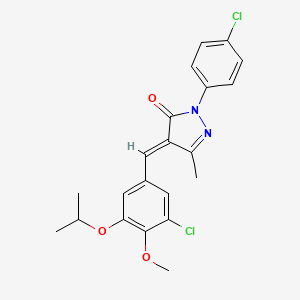
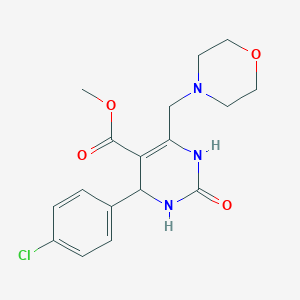
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
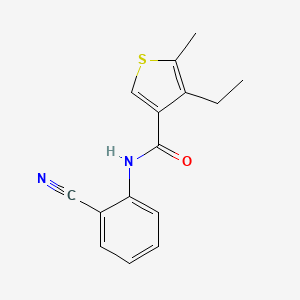
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5297443.png)